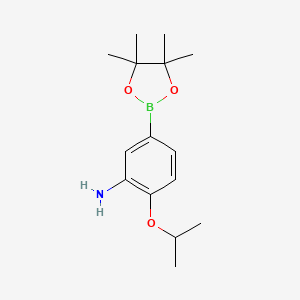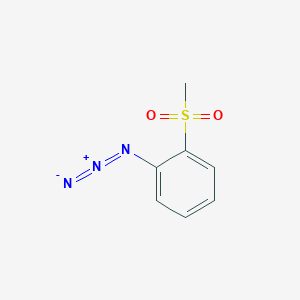
1-Azido-2-(methanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-(methanesulfonyl)benzene is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) and a methanesulfonyl group (-SO₂CH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-(methanesulfonyl)benzene can be synthesized through the reaction of 2-(methanesulfonyl)benzenamine with sodium azide in the presence of a suitable solvent such as ethanol or methanol . The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-(methanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-2-(methanesulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-2-(methanesulfonyl)benzene primarily involves its reactivity as an azide. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes .
Comparison with Similar Compounds
Methanesulfonyl azide: Similar in structure but lacks the benzene ring.
Phenyl azide: Similar in structure but lacks the methanesulfonyl group.
Tosyl azide: Similar in structure but has a tosyl group instead of a methanesulfonyl group.
Uniqueness: 1-Azido-2-(methanesulfonyl)benzene is unique due to the presence of both the azido and methanesulfonyl groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile compound for various applications in synthesis and research.
Properties
CAS No. |
51779-31-8 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-azido-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)7-5-3-2-4-6(7)9-10-8/h2-5H,1H3 |
InChI Key |
AHHMESIDNWUDMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



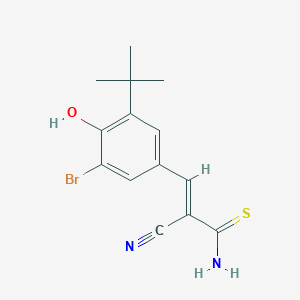

![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
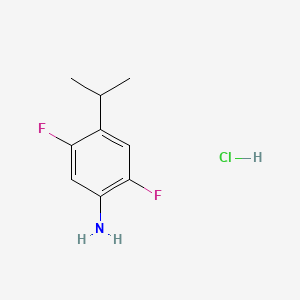
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
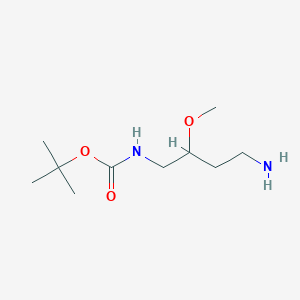
![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
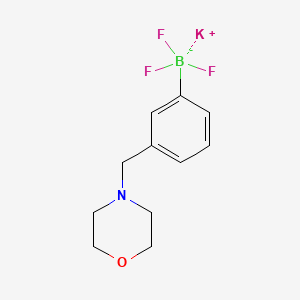
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)

